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Introduction to Prostratin and Euphorbia fischeriana

Prostratin (12-deoxyphorbol-13-acetate) is a tigliane diterpene and phorbol ester derived from the
medicinal plant Euphorbia fischeriana Steud. This perennial herbaceous plant is native to Northeast China,
where its dried roots, known as "Lang-Du" (meaning "extremely toxic") in traditional Chinese medicine,
have been used for centuries to treat various ailments including edema, ascites, and cancer [1] [2].
Prostratin has gained significant scientific interest due to its unique biological activity against Human
Immunodeficiency Virus (HIV). Unlike many phorbol esters that promote tumor formation, prestratin is
non-tumorogenic and exhibits a dual mechanism against HIV: it down-regulates expression of HIV receptor
CD4 and co-receptors (making new cells less likely to become infected) while simultaneously activating
protein kinase C to stimulate HIV replication in latently infected cells [3]. This activation of latent HIV
reservoirs is particularly valuable as latent HIV infection represents the foremost obstacle to viral
eradication, and prostratin shows promise as an adjunct therapy to highly active antiretroviral therapy

(HAART) to reduce viral rebound after treatment [1] [2] [3].

Euphorbia fischeriana produces approximately 90 diterpenoids with diverse skeletal types, classified into
thirteen subtypes: ent-abietane, daphnane, tigliane, ingenane, ent-atisane, ent-rosane, ent-kaurene, ent-
kaurane, secotigliane, lathyrane, ent-pimarene, isopimarene, and dimeric diterpenoids [4]. Among these,
prostratin belongs to the tigliane series and is found in the roots along with related compounds such as 12-

deoxyphorbol-13-phenylacetate (DPP) which also demonstrates anti-HIV properties [1]. The structural
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complexity and medicinal potential of these diterpenoids make understanding their biosynthesis a priority

for drug discovery and development efforts.

Prostratin Biosynthesis Pathway

Terpenoid Backbone Biosynthesis

The biosynthetic pathway to prestratin begins with the terpenoid backbone biosynthesis (TBB), which
provides the fundamental isoprene units (5-carbon building blocks) required for all terpenoid compounds
[1] [2]. The TBB pathway consists of two parallel biosynthetic routes that operate in different cellular

compartments:

e MEP Pathway: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway occurs in the plastids and
initiates with the condensation of pyruvate and glyceraldehyde-3-phosphate. After several enzymatic
steps, this pathway produces both isopentenyl diphosphate (IPP) and dimethylallyl diphosphate
(DMAPP) [1] [2].

e MVA Pathway: The mevalonic acid (MVA) pathway takes place in the cytosol and begins with the
condensation of acetyl-CoA units. This pathway primarily produces IPP, which can be isomerized to
DMAPP [1] [2].

Both pathways converge at the production of IPP and DMAPP, which serve as the universal precursors for
all terpenoid compounds. These 5-carbon units are subsequently utilized to generate larger prenyl
diphosphates: geranyl diphosphate (GPP, 10-carbon) for monoterpenes, farnesyl diphosphate (FPP, 15-
carbon) for sesquiterpenes, and geranylgeranyl diphosphate (GGPP, 20-carbon) for diterpenes like
prostratin [1] [2].

Diterpenoid Biosynthesis and Proposed Prostratin Pathway

The diterpenoid biosynthesis pathway represents the specialized metabolic branch that leads to prostratin
production. This pathway initiates with the condensation of IPP and DMAPP to form GGPP, which serves
as the universal diterpene precursor [1] [2]. The conversion of GGPP to prostratin involves several

proposed steps:
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e Casbene Synthesis: GGPP undergoes cyclization catalyzed by casbene synthase to form
casbene, a macrocyclic diterpene that shares structural similarities with the tigliane skeleton of
prostratin [1] [2]. Research indicates that casbene is likely a key intermediate in prostratin
biosynthesis, though the exact enzymatic steps between casbene and the tigliane skeleton remain to
be fully elucidated [1].

¢ Tigliane Skeleton Formation: The conversion from casbene to the characteristic tigliane core
structure of prostratin likely involves oxidative modifications, ring rearrangements, and introduction
of oxygen functional groups [1].

¢ Functional Group Modifications: The final steps presumably involve specific oxidation at C12 and
C13 positions, followed by esterification with acetate at C13 to yield prostratin (12-deoxyphorbol-13-
acetate) [1].

It is worth noting that the complete biosynthetic pathway from GGPP to prestratin has not been fully
characterized, and many of the intermediate steps and corresponding enzymes remain hypothetical [1] [2].
The current understanding is primarily based on structural comparisons of isolated compounds and

transcriptomic evidence of pathway gene expression [1].

Associated Metabolic Pathways

Several interconnected metabolic pathways influence or compete with prestratin biosynthesis:

e Zeatin Biosynthesis: The TBB intermediate DMAPP serves as a precursor for the zeatin
biosynthesis pathway, which produces cytokinin plant hormones involved in growth and
development [1] [2].

¢ Gibberellin Biosynthesis: GGPP is also a precursor for gibberellin biosynthesis through kaurenol
intermediates. Gibberellins are important plant hormones that regulate various developmental
processes [1] [2].

e Competition for Precursors: These parallel pathways create metabolic competition for shared
precursors (IPP, DMAPP, and GGPP), which may influence the flux through the prostratin
biosynthetic branch [1].

Candidate Genes in Prostratin Biosynthesis

Transcriptome analysis of E. fischeriana roots has identified numerous genes potentially involved in
prostratin biosynthesis [1] [2]. Screening against specialized databases revealed 24 candidate transcripts

implicated in terpenoid backbone biosynthesis and 9 candidate transcripts involved in diterpenoid
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biosynthesis [1] [2]. The expression levels of these genes vary significantly, providing insights into potential

rate-limiting steps and regulatory points in the pathway.

Table 1: Key Candidate Genes in Terpenoid Backbone Biosynthesis Pathway

Relative
Enzyme Name Abbreviation Pathway Function Expression
Level

1-hydroxy-2-methyl-2-(E)- HDS MEP Converts HMBPP High
butenyl 4-diphosphate to HDS
synthase
Isopentenyl IDS MEP/MVA IPP and DMAPP High
diphosphate/dimethylallyl synthesis
diphosphate synthase
1-deoxy-D-xylulose-5- DXS MEP Initial MEP pathway  Moderate
phosphate synthase enzyme
1-deoxy-D-xylulose-5- DXR MEP Converts DXP to Moderate
phosphate reductoisomerase MEP
2-C-methyl-D-erythritol 4- MCT MEP Converts MEP to Moderate
phosphate cytidylyltransferase CDP-ME
4-diphosphocytidyl-2-C- CMK MEP Phosphorylates Moderate
methyl-D-erythritol kinase CDP-ME
2-C-methyl-D-erythritol 2,4- MDS MEP Converts ME-CPP Moderate
cyclodiphosphate synthase to HMBPP
Acetyl-CoA acetyltransferase AACT MVA Initial MVA pathway  Low

enzyme
Hydroxymethylglutaryl-CoA HMGS MVA Converts Low
synthase acetoacetyl-CoAto

HMG-CoA
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Relative
Enzyme Name Abbreviation Pathway Function Expression
Level
Hydroxymethylglutaryl-CoA HMGR MVA Converts HMG- Low
reductase CoA to mevalonate
Mevalonate kinase MVK MVA Phosphorylates Low
mevalonate
Phosphomevalonate kinase PMK MVA Phosphorylates Low
mevalonate-5-
phosphate
Diphosphomevalonate MVD MVA Converts Low
decarboxylase mevalonate-5-PP to
IPP
Isopentenyl diphosphate IDI MEP/MVA Interconverts IPP Moderate
isomerase and DMAPP
Geranylgeranyl diphosphate GGPPS Downstream Condenses FPP Moderate
synthase with IPP to GGPP

Table 2: Key Candidate Genes in Diterpenoid Biosynthesis Pathway

L . Relative Expression
Enzyme Name Abbreviation Proposed Function

Level
Casbene synthase CAS Cyclization of GGPP to casbene  Moderate
Cytochrome P450 CYP450s Oxidation reactions Variable
enzymes
Dehydrogenases - Redox reactions Variable
Acyltransferases - Esterification at C13 Low
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L . Relative Expression
Enzyme Name Abbreviation Proposed Function Level
eve

Oxidases - Introduction of oxygen functional  Variable
groups

Among these candidate genes, HDS and IDS exhibited relatively high expression levels, suggesting their
importance in supplying precursors for multiple downstream pathways, including casbene and potentially
prostratin synthesis [1] [2]. Most other candidate genes in these pathways showed moderate to low
expression levels, which may reflect tight regulatory control or tissue-specific expression patterns [1]. The
identification of these genes provides a foundation for future functional characterization studies to confirm

their specific roles in prostratin biosynthesis.

Transcriptome Analysis and Gene Discovery

Sequencing and Assembly

De novo transcriptome analysis of E. fischeriana roots has been pivotal in identifying genes involved in
prostratin biosynthesis [1] [2]. The transcriptome was sequenced using Illumina technology, generating
over 17.5 million paired-end reads encoding approximately 1.3 billion bases [1]. After quality trimming,
17.1 million high-quality paired-end reads and 209,321 single-end reads were retained with an average
read length of 68 bp [1] [2]. To enhance assembly quality, researchers also sequenced 1,884 high-quality

ESTs (expressed sequence tags) encoding an additional 1.3 million bases [1].

The assembly was performed using Oases with a k-mer value of 25, which was determined to provide the
optimal balance between capturing high and low abundance transcripts [1]. A minimum k-mer coverage
threshold of two was applied to remove sequencing errors [1]. Preliminary assembly generated 31,454
transcripts, which were filtered to remove spurious isoforms based on multiple criteria: highest Oases
confidence score, longest open reading frame (ORF), longest nucleotide sequence, and highest sequence
coverage for tie-breaking [1] [2]. This rigorous filtering yielded a reference transcriptome of 18,180

transcripts for downstream analysis [1].
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Table 3: Transcriptome Assembly Statistics of E. fischeriana Root

Assembly Metric

Value

Total reads before trimming

Total base pairs before trimming

Average read length before trimming

High-quality reads after trimming

Average read length after trimming

Number of ESTs sequenced

EST total base pairs

Average EST length

Initial transcripts (pre-filtering)

Final transcripts (post-filtering)

Average transcript length

Annotated transcripts (BLASTX vs. nr)

17,502,188

1,312,664,100 bp

75 bp

17,073,322 pairs + 209,321 singles

68 bp

1,884

1,275,624 bp

677 bp

31,454

18,180

1,122 bp

15,191 (83.6%)

Transcriptome Annotation and Comparative Genomics

The assembled E. fischeriana root transcriptome was annotated by screening against the non-redundant
(nr) NCBI protein database using BLASTx with an E-value cutoff of 1e-05 [1] [2]. This analysis revealed
that 15,191 transcripts (83.6%) showed similarity to known proteins, while 819 transcripts (4.5%)
contained open reading frames longer than 80 amino acids but no significant database matches, representing
potential E. fischeriana-specific genes [2]. The remaining 2,171 transcripts (11.9%) encoded only short

ORFs and may correspond to non-coding RNAs [2].
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Comparative analysis with related species in the Euphorbiaceae family revealed 5,956 protein-coding
transcripts with high similarity (>75%) to Ricinus communis (castor bean), a close relative of E. fischeriana
[1] [2]. Conservation analysis against EST datasets from R. communis, Hevea brasiliensis (rubber tree), and
Euphorbia esula (leafy spurge) identified a core set of 1,145 gene clusters conserved across all four species,
representing essential Euphorbiaceae genes [1] [2]. Additionally, researchers identified 1,487 paralogous
genes specific to E. fischeriana, which may include genes involved in species-specific specialized

metabolism such as prestratin biosynthesis [1].

Experimental Protocols

Transcriptome Sequencing and Analysis Protocol

¢ Plant Material Collection: Collect fresh root tissues from E. fischeriana plants, preferably from
regions known for high prostratin yield (e.g., Yakeshi and Heide regions in China) [3]. Immediately
freeze tissues in liquid nitrogen and store at -80°C until RNA extraction.

¢ RNA Extraction: Extract total RNA using a modified CTAB (cetyltrimethylammonium bromide)
method or commercial plant RNA extraction kits. Assess RNA quality using Agilent Bioanalyzer or
similar systems, ensuring RNA Integrity Number (RIN) >8.0 [1].

¢ Library Preparation and Sequencing: Isolate mRNA using oligo(dT) magnetic beads. Fragment
MRNA and synthesize cDNA using random hexamer primers. Prepare Illumina sequencing libraries
with appropriate adapters. Perform quality control on libraries using Agilent Bioanalyzer before
sequencing on lllumina HiSeq 2000 or similar platforms [1] [5].

o Data Preprocessing: Remove low-quality reads, adapter sequences, and reads with excessive
unknown bases using FastQC and Trimmomatic. Retain only high-quality reads for downstream
analysis [1].

¢ De Novo Assembly: Assemble transcriptome using Oases or Trinity with optimized k-mer values
(k=25 recommended for E. fischeriana). Perform hybrid assembly incorporating both short reads and
longer EST sequences when available [1].

¢ Transcript Filtering: Filter assembled transcripts to remove spurious isoforms by selecting the
transcript with: (1) highest Oases confidence score, (2) longest ORF, (3) longest nucleotide
sequence, and (4) highest sequence coverage for ties [1].

¢ Functional Annotation: Annotate transcripts using BLASTx against nr database (E-value <1e-05).
Identify protein domains using InterProScan. Assign Gene Ontology terms and KEGG pathway
annotations [1] [2].

e Candidate Gene Identification: Screen transcripts against specialized databases of terpenoid
biosynthesis genes. Analyze expression levels based on read coverage to identify highly expressed
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pathway genes [1].

Prostratin Detection and Quantification Protocol

e Sample Extraction: Dry plant root tissues at 55°C and grind to fine powder. Extract compounds with
methanol or dichloromethane using sonication or Soxhlet extraction. Concentrate extracts under
reduced pressure [3].

e LC-MS Analysis:

o Instrument Setup: Use a Finnigan LTQ-Orbitrap XL instrument with ESI source or equivalent
LC-MS system [3].

o Chromatography Conditions: Employ a C18 reverse-phase column (e.g., 2.1x100 mm, 1.8
pm) with mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid. Use
gradient elution: 0-2 min 5% B, 2-15 min 5-100% B, 15-20 min 100% B, 20-25 min 100-5% B
[3].

o Mass Spectrometry Parameters: Operate in positive ion mode with spray voltage 4.5 kV,
capillary temperature 275°C, and sheath gas flow 30 arbitrary units. Use data-dependent MS2
and MS3 scanning for fragmentation data [3].

e Prostratin Identification: Identify prostratin based on retention time matching with authentic
standards and characteristic mass spectral features: quasi-molecular ion [M+Na]+ at m/z 415.2192,
and major fragment ions at m/z 335.1842 (loss of acetic acid) and m/z 317.1737 (subsequent loss of
water) [3].

¢ Quantification: Use calibration curves generated from prostratin standards for absolute
guantification. For relative quantification without standards, use peak area normalization [3].

Pathway Visualization using Graphviz

The prostratin biosynthetic pathway can be visualized using Graphviz, a powerful graph visualization tool.
The following DOT language script generates a comprehensive diagram of the pathway, highlighting key

intermediates, enzymes, and branch points:
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Prostratin Biosynthetic Pathway in Euphorbia fischeriana
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Figure 1: Prostratin biosynthetic pathway showing key enzymatic steps and intermediate compounds. The

pathway begins with terpenoid backbone biosynthesis, proceeds through diterpenoid specialization, and
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culminates in prostratin formation. Associated competitive pathways are indicated with dashed lines.

The experimental workflow for transcriptome analysis and prostratin pathway gene identification can also

be visualized using Graphviz:

Experimental Workflow for Prostratin Pathway Gene Discovery

Sample Preparation Sequencing & Assembly Analysis & Annotation

E. fischeriana RNA Extraction Library \
Root Tissue & Quality Control Preparatiory

Click to download full resolution via product page

Figure 2: Experimental workflow for transcriptome sequencing, assembly, and identification of prostratin

pathway genes.

Research Implications and Future Directions

The identification of candidate genes in the prestratin biosynthesis pathway opens several promising

avenues for future research and application:

¢ Metabolic Engineering: The candidate genes identified through transcriptome analysis provide targets
for metabolic engineering approaches aimed at increasing prostratin production. Heterologous
expression of the entire pathway in microbial systems (such as yeast or E. coli) could enable
sustainable production of prestratin without the need for wild harvesting of E. fischeriana [1] [2].
Initial efforts could focus on reconstructing the upstream terpenoid pathways and gradually

incorporating the downstream diterpenoid specialization steps.

e Enzyme Functional Characterization: The putative genes identified require functional
characterization to confirm their specific roles in prostratin biosynthesis. This can be achieved
through recombinant protein expression, in vitro enzyme assays, and metabolite profiling of

transgenic systems [1]. Particular priority should be given to characterizing casbene synthase and the
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cytochrome P450 enzymes likely responsible for the structural modifications converting casbene to the

tigliane skeleton.

e Transcriptional Regulation: Understanding the regulatory mechanisms controlling prostratin
biosynthesis could lead to strategies for enhancing production. Future research should investigate
transcription factors that regulate the expression of pathway genes, as well as potential elicitors that

might stimulate prostratin accumulation [1].

e Chemodiversity Exploration: The structural diversity of diterpenoids in E. fischeriana
(approximately 90 identified compounds) suggests the existence of multiple substrate-promiscuous
enzymes or closely related gene families [4]. Exploring this chemodiversity could reveal new

compounds with improved pharmaceutical properties or reduced side effects compared to prostratin

[4].

¢ Clinical Development: While prostratin shows promise as an HIV latency reversal agent, further
preclinical and clinical development is needed. Future work should focus on optimizing dosing
regimens, combination therapies with other antiretroviral drugs, and addressing potential side effects

through structural analog development [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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